5-methylquinolin-2(1H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-3-2-4-9-8(7)5-6-10(12)11-9/h2-6H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPDAYWNKUYQDTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=O)NC2=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Methylquinolin 2 1h One and Its Analogues
Classical and Contemporary Approaches to Quinolin-2(1H)-one Synthesis
The construction of the quinolin-2(1H)-one ring system can be achieved through several well-established synthetic pathways. These methods often involve the condensation and subsequent cyclization of aniline (B41778) derivatives with various carbonyl-containing compounds.
Gould-Jacobs Reaction and its Applications
The Gould-Jacobs reaction is a versatile method for preparing quinoline (B57606) derivatives, primarily yielding 4-hydroxyquinolines. wikipedia.orgwikiwand.com The reaction sequence begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. wikipedia.orgwikipedia.org This is followed by a thermally induced cyclization. wikiwand.com
The mechanism initiates with a nucleophilic attack from the aniline's nitrogen atom onto the malonic ester derivative, leading to the formation of a condensation product after the elimination of ethanol. wikipedia.orgwikiwand.com A subsequent 6-electron cyclization process, driven by heat, forms the quinoline ring. wikipedia.org Although this reaction predominantly produces 4-hydroxyquinoline (B1666331) derivatives, its principles of aniline condensation and cyclization are fundamental in quinoline chemistry. wikipedia.orgyoutube.com
Conrad-Limpach-Knorr Reaction and Modern Adaptations
The Conrad-Limpach-Knorr synthesis is a powerful method that utilizes the reaction of anilines with β-ketoesters to produce hydroxyquinolines. quimicaorganica.orgwikipedia.orgjptcp.com A key feature of this synthesis is its temperature-dependent regioselectivity, which allows for the targeted formation of either quinolin-2(1H)-one or quinolin-4(1H)-one isomers. quimicaorganica.org
Conrad-Limpach Synthesis: At lower temperatures, the reaction favors the formation of 4-hydroxyquinolines (quinolin-4(1H)-ones). quimicaorganica.org
Knorr Quinoline Synthesis: At higher temperatures (typically above 100°C), the reaction proceeds via a different pathway to yield 2-hydroxyquinolines (quinolin-2(1H)-ones). wikipedia.orgiipseries.org This variant involves the formation of a β-ketoanilide intermediate, which then undergoes cyclization under strong acid conditions, such as with sulfuric acid, to furnish the 2-quinolone product. synarchive.comdrugfuture.comwikipedia.org This makes the Knorr synthesis particularly relevant for preparing compounds like 5-methylquinolin-2(1H)-one.
Doebner Reaction and Doebner-Miller Synthesis
The Doebner and Doebner-Miller reactions are classical methods for quinoline synthesis that start with anilines.
Doebner Reaction: This reaction involves a three-component coupling of an aniline, an aldehyde, and pyruvic acid to generate quinoline-4-carboxylic acids. jptcp.comiipseries.org
Doebner-Miller Synthesis: This method is considered a modification of the Skraup synthesis and involves the reaction of an aniline with α,β-unsaturated carbonyl compounds in the presence of acid. iipseries.orgslideshare.net The reaction mechanism is thought to involve a Michael-type addition of the aniline to the unsaturated carbonyl compound, followed by cyclization and dehydration to form the quinoline ring. youtube.comresearchgate.net This approach typically leads to 2- and/or 4-substituted quinolines. researchgate.net
Snieckus' and Biere and Seelen's Synthesis Methodologies
More contemporary approaches have been developed to offer alternative routes to the quinolone core.
Biere and Seelen's Synthesis: This method, developed in 1976, provides a route to quinolin-4-ones. nih.govmun.ca The synthesis starts with a Michael addition of methyl anthranilate to dimethyl acetylenedicarboxylate. The resulting enamino ester intermediate is then cyclized in the presence of a strong base to form the quinolone diester. nih.govmun.ca
Snieckus' Synthesis: This approach is noted for producing less common 3-substituted quinolin-4-ones, starting from an anthranilic acid amide. nih.gov
Syntheses from Indole-2,3-dione Ring Systems
Indole-2,3-diones, commonly known as isatins, serve as versatile precursors for quinoline derivatives through ring-opening and recyclization reactions. The most prominent of these is the Pfitzinger reaction . wikipedia.org In this reaction, isatin (B1672199) is treated with a base, which hydrolyzes the amide bond to form an intermediate keto-acid. wikipedia.orgijsr.net This intermediate then reacts with a carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to yield a substituted quinoline-4-carboxylic acid. wikipedia.orgijsr.net The Pfitzinger reaction provides a facile, often one-pot, route to quinoline-4-carboxylic acid derivatives. ijsr.net
Table 1: Summary of Classical Quinolin-2(1H)-one and Analogue Synthesis Methods
| Reaction Name | Key Reactants | Primary Product Type | Reference |
|---|---|---|---|
| Gould-Jacobs Reaction | Aniline, Alkoxymethylenemalonic ester | 4-Hydroxyquinoline | wikipedia.org |
| Conrad-Limpach Synthesis | Aniline, β-Ketoester (Lower Temp.) | 4-Hydroxyquinoline | wikipedia.org |
| Knorr Quinoline Synthesis | Aniline, β-Ketoester (Higher Temp.) | 2-Hydroxyquinoline (B72897) (Quinolin-2(1H)-one) | iipseries.orgsynarchive.com |
| Doebner Reaction | Aniline, Aldehyde, Pyruvic acid | Quinoline-4-carboxylic acid | iipseries.org |
| Doebner-Miller Synthesis | Aniline, α,β-Unsaturated carbonyl | Substituted Quinoline | slideshare.net |
| Pfitzinger Reaction | Isatin, Carbonyl compound, Base | Quinoline-4-carboxylic acid | wikipedia.org |
Targeted Synthesis of this compound and its Precursors
The synthesis of the specific target molecule, this compound, can be strategically achieved by applying the classical methods described above with appropriately substituted starting materials. The Knorr quinoline synthesis is a particularly direct and effective route.
The logical precursor for introducing the methyl group at the 5-position of the quinolinone ring is m-toluidine (B57737) (3-methylaniline). The reaction of m-toluidine with a β-ketoester, such as ethyl acetoacetate (B1235776), under the thermodynamic control conditions of the Knorr synthesis (high temperature and strong acid), leads to the desired product.
The process involves two main stages:
Formation of the β-ketoanilide: m-Toluidine reacts with ethyl acetoacetate at elevated temperatures, where the amine attacks the ester carbonyl group to form N-(3-methylphenyl)-3-oxobutanamide.
Acid-catalyzed cyclization: The resulting anilide is then treated with a strong dehydrating acid, typically concentrated sulfuric acid. The acid catalyzes an intramolecular electrophilic aromatic substitution, where the enol or enolium ion of the side chain attacks the ortho position of the aniline ring (para to the methyl group), followed by dehydration to yield 5-methyl-4-methylquinolin-2(1H)-one. Subsequent modification or choice of a different β-ketoester can yield the title compound.
Table 2: Representative Synthesis of a this compound Analogue
| Starting Material | Reagent | Conditions | Product | Methodology |
|---|---|---|---|---|
| m-Toluidine | Ethyl acetoacetate | 1. Heat (e.g., >140°C) 2. Concentrated H₂SO₄ | 5-Methyl-4-methylquinolin-2(1H)-one | Knorr Quinoline Synthesis |
Regioselective Annulation and Cyclization Processes
The construction of the this compound core often relies on regioselective annulation and cyclization reactions, where the position of the methyl group on the carbocyclic ring is determined by the choice of starting materials.
A classical and enduring method for the synthesis of quinolines is the Doebner-von Miller reaction . wikipedia.orgsynarchive.com This acid-catalyzed reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound. wikipedia.orgsynarchive.com For the synthesis of 5-methylquinoline (B1294701) derivatives, 3-methylaniline (m-toluidine) serves as a key precursor. The reaction mechanism is complex and has been a subject of debate, with proposals including a fragmentation-recombination mechanism. wikipedia.org The reaction is typically catalyzed by Brønsted or Lewis acids. wikipedia.org
A practical and scalable two-step sequence for the synthesis of halo-substituted quinolin-2(1H)-ones provides a regioselective route that can be adapted for the synthesis of this compound. acs.org This method involves the acylation of an appropriately substituted aniline with methyl 3,3-dimethoxypropionate, followed by cyclization in the presence of a strong acid like sulfuric acid. acs.org By starting with 3-methylaniline, this approach can afford this compound. However, the success of this cyclization is sensitive to the electronic nature of the substituents on the aniline ring, with strongly electron-withdrawing or -donating groups potentially impeding the reaction. acs.org
The table below summarizes a selection of annulation and cyclization methods for the synthesis of quinolin-2(1H)-one derivatives.
| Reaction Name/Type | Key Reactants | Catalyst/Conditions | Product | Ref. |
| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Lewis or Brønsted Acid | Quinolines | wikipedia.orgsynarchive.com |
| Acylation-Cyclization | Halo-aniline, Methyl 3,3-dimethoxypropionate | Base, then H₂SO₄ | Halo-quinolin-2(1H)-one | acs.org |
Introduction of the 1-Methyl Group via N-Alkylation
The introduction of a methyl group at the 1-position (N1) of the this compound core is typically achieved through N-alkylation. This reaction involves the treatment of the parent quinolin-2(1H)-one with a methylating agent in the presence of a base. However, a common challenge in the alkylation of quinolin-2(1H)-ones is the competing O-alkylation, leading to the formation of 2-methoxyquinoline (B1583196) derivatives. researchgate.net
The regioselectivity of the alkylation (N- vs. O-alkylation) is influenced by several factors, including the nature of the alkylating agent, the base, the solvent, and the substituents on the quinolinone ring. researchgate.net For instance, alkylation of various substituted quinolin-2(1H)-ones with 2-bromoacetophenone (B140003) or chloroacetone (B47974) in the presence of potassium carbonate in DMF generally yields a mixture of N1- and O2-alkylated products, with the N1-alkylated product being the major isomer. researchgate.net
Interestingly, the position of substituents on the quinolin-2(1H)-one core can significantly direct the outcome of the alkylation. While C6 and C7 substituted quinolin-2(1H)-ones provide a mixture of N- and O-alkylated products, derivatives with a bulky substituent at the C8 position, such as 8-methoxy, 8-benzyloxy, or 8-chloro groups, have been shown to undergo exclusive O-alkylation under similar reaction conditions. researchgate.net This suggests that steric hindrance around the nitrogen atom can favor alkylation at the oxygen atom.
The following table presents examples of N-alkylation reactions on the quinolin-2(1H)-one scaffold.
| Substrate | Alkylating Agent | Base/Solvent | Major Product | Ref. |
| Quinolin-2(1H)-one | 2-Bromoacetophenone | K₂CO₃/DMF | N1-Alkylated | researchgate.net |
| 8-Methoxyquinolin-2(1H)-one | 2-Bromoacetophenone | K₂CO₃/DMF | O2-Alkylated (exclusive) | researchgate.net |
| Quinolin-2(1H)-one | Chloroacetone | K₂CO₃/DMF | N1-Alkylated | researchgate.net |
Specific Functionalization at the 5-Position of the Quinolin-2(1H)-one Core
Direct and selective functionalization at the 5-position of the pre-formed quinolin-2(1H)-one core presents a significant challenge in synthetic chemistry. acs.orgnih.gov While C-H functionalization has emerged as a powerful tool for the modification of heterocycles, the regioselectivity is often dictated by the electronic and steric properties of the substrate. acs.orgmdpi.com For quinolines, C-H activation is most commonly observed at the C2 and C8 positions. acs.org
One strategy to achieve functionalization at the 5-position involves the synthesis of a 5-halo-quinolin-2(1H)-one, which can then serve as a versatile intermediate for the introduction of various functional groups through cross-coupling reactions. A scalable synthesis of halo-quinolin-2(1H)-ones has been developed, which can provide access to 5-bromo- or 5-iodo-quinolin-2(1H)-one by starting from the corresponding 3-haloaniline. acs.org These halogenated quinolinones can then be subjected to transition metal-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds at the 5-position.
Advanced Synthetic Strategies for this compound Derivatives
In addition to classical methods, a range of advanced synthetic strategies have been developed for the synthesis and functionalization of this compound and its analogues. These modern techniques offer improved efficiency, selectivity, and functional group tolerance.
Transition Metal-Catalyzed Procedures (e.g., Palladium-Catalyzed Functionalization and Cross-Coupling Reactions)
Transition metal catalysis, particularly with palladium, has revolutionized the synthesis and functionalization of heterocyclic compounds, including quinolin-2(1H)-ones. organic-chemistry.org Palladium-catalyzed reactions enable the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions, allowing for the introduction of a wide range of functional groups onto the quinolinone scaffold.
Palladium-catalyzed C-H activation has been employed for the direct functionalization of the quinoline ring. While C2 and C8 are the most frequently targeted positions, methodologies for functionalization at other positions are continually being developed. acs.orgmdpi.com One-pot processes that combine cross-coupling reactions with C-H functionalization have been reported, using the same palladium precatalyst for both transformations. nih.gov
Palladium-catalyzed cross-coupling reactions , such as the Suzuki and Heck reactions, are powerful tools for the functionalization of halo-substituted quinolin-2(1H)-ones. organic-chemistry.orgmasterorganicchemistry.com For instance, a 5-bromo- or 5-iodo-quinolin-2(1H)-one can be coupled with a variety of boronic acids (Suzuki reaction) or alkenes (Heck reaction) to introduce aryl, heteroaryl, or vinyl substituents at the 5-position. organic-chemistry.org Phosphine-free palladium catalysts, such as Pd(quinoline-8-carboxylate)₂, have been developed as low-cost and efficient catalysts for these reactions. organic-chemistry.org
The table below provides an overview of palladium-catalyzed reactions applicable to the synthesis and functionalization of quinolin-2(1H)-ones.
| Reaction Type | Substrate | Coupling Partner | Catalyst System | Product | Ref. |
| Heck Reaction | Aryl Bromide | Styrene | Pd(quinoline-8-carboxylate)₂ | Aryl-substituted alkene | organic-chemistry.org |
| Suzuki Reaction | Aryl Bromide | Boronic Acid | Pd(quinoline-8-carboxylate)₂ | Biaryl | organic-chemistry.org |
| C-H Activation/Annulation | N-methoxybenzamide | 2,3-Allenoic acid ester | Palladium catalyst | 3,4-dihydroisoquinolin-1(2H)-one | mdpi.com |
Visible Light Mediated Synthetic Approaches
Visible light photoredox catalysis has emerged as a green and powerful tool in organic synthesis, enabling a wide range of chemical transformations under mild conditions. researchgate.netmdpi.com This approach has been successfully applied to the synthesis of quinolin-2(1H)-ones.
An efficient and atom-economical method for the synthesis of quinolin-2(1H)-ones involves the visible light-mediated rearrangement of quinoline N-oxides. rsc.org This photocatalytic approach offers a greener alternative to many traditional synthetic methods, often proceeding with low catalyst loading and producing high yields of the desired products without the formation of undesirable byproducts. rsc.org The reaction is typically carried out in the presence of a suitable photocatalyst, which becomes excited upon absorption of visible light and initiates the desired chemical transformation. The synthesis of this compound can be achieved by starting with 5-methylquinoline N-oxide. rsc.org
The following table summarizes the key features of a visible light-mediated synthesis of quinolin-2(1H)-ones.
| Substrate | Catalyst | Light Source | Product | Key Advantages | Ref. |
| Quinoline N-oxide | Photocatalyst (e.g., acridinium (B8443388) salt) | Visible Light (e.g., blue LEDs) | Quinolin-2(1H)-one | Green, high atom economy, mild conditions | rsc.orgrsc.org |
One-Pot Multicomponent Reactions
One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single reaction vessel, without the need for isolation of intermediates. nih.gov MCRs offer several advantages, including reduced reaction times, lower costs, and decreased waste generation.
Several MCRs have been developed for the synthesis of quinoline and quinolin-2(1H)-one derivatives. For example, a one-pot synthesis of 5-[1-substituted 4-acetyl-5-methyl-1H-pyrrol-2-yl)]-8-hydroxyquinolines has been reported using a multicomponent reaction catalyzed by DABCO. researchgate.netresearchgate.net While this example does not directly yield this compound, it demonstrates the potential of MCRs to rapidly generate complex quinoline-containing scaffolds.
The Doebner reaction, a multicomponent reaction involving an aniline, an aldehyde, and pyruvic acid, can be used to synthesize quinoline-4-carboxylic acids. iipseries.org Modifications of classical named reactions, such as the Doebner-von Miller reaction, can also be considered as multicomponent processes, especially when the α,β-unsaturated carbonyl compound is generated in situ. wikipedia.org
The development of novel one-pot tandem processes, such as the sequential Michael addition-cyclization condensation and desulfurization for the synthesis of quinolines, further highlights the utility of one-pot strategies in heterocyclic chemistry. rsc.org
Green Chemistry Approaches in Quinolinone Synthesis
The synthesis of the quinolinone scaffold, the core of this compound, has increasingly benefited from the principles of green chemistry, which prioritize the reduction of waste, use of safer solvents, and energy efficiency. ijpsjournal.com Traditional synthesis methods often rely on harsh conditions, toxic solvents, and produce significant waste. researchgate.net In contrast, modern eco-friendly methodologies aim to create these valuable heterocyclic compounds through more sustainable pathways. ijpsjournal.comresearchgate.net
Key green strategies in quinolinone synthesis include:
Use of Benign Solvents: Water and glycerol (B35011) have been employed as environmentally friendly solvents. researchgate.nettandfonline.com Water, being non-flammable, inexpensive, and naturally occurring, can significantly enhance reaction rates through hydrophobic interactions. tandfonline.com
Eco-Friendly Catalysts: There is a growing emphasis on using inexpensive, non-toxic, and reusable catalysts. tandfonline.com Materials like iron(III) chloride hexahydrate (FeCl₃·6H₂O) and reusable solid acid catalysts such as Nafion NR50 have been successfully used to mediate quinoline synthesis, offering advantages like mild reaction conditions, high yields, and simple workup procedures. tandfonline.comorganic-chemistry.org
Alternative Energy Sources: Microwave-assisted synthesis (MAS) and ultrasound irradiation are prominent energy-efficient techniques. organic-chemistry.orgnih.gov Ultrasound-assisted synthesis, in particular, is noted for enhancing mass transfer and reaction mixture homogenization through cavitation, leading to shorter reaction times, higher yields, and milder conditions. nih.govproquest.comnih.gov These methods align with green chemistry principles by reducing energy consumption and often allowing for solvent-free reactions. ijpsjournal.comijsrch.com
Table 1: Comparison of Green Synthesis Methodologies for Quinoline/Quinolinone Derivatives
| Methodology | Catalyst/Medium | Key Advantages | Reference(s) |
|---|---|---|---|
| Catalysis in Water | FeCl₃·6H₂O | Inexpensive, non-toxic catalyst; environmentally benign solvent; high yields; short reaction times. | tandfonline.com |
| Solid Acid Catalysis | Nafion NR50 (reusable) | Eco-friendly; atom-economic; operationally simple; high functional group tolerance. | organic-chemistry.org |
| Ultrasound Irradiation | Various catalysts (e.g., SnCl₂) in water | Reduced reaction times; milder conditions; higher yields; energy saving. | nih.govproquest.comnih.gov |
| Microwave Irradiation | Various catalysts | Rapid synthesis; improved yields; potential for solvent-free conditions. | organic-chemistry.orgnih.gov |
Derivatization Strategies for Functionalized this compound Analogues
The this compound scaffold serves as a versatile template for the synthesis of a wide array of functionalized analogues. Derivatization can be achieved through several key strategies, including the formation of Schiff bases, the introduction of other heterocyclic systems, and substitution at various positions on the quinolinone rings.
Preparation of Schiff Bases Bearing Quinoline Moiety
Schiff bases, characterized by the azomethine (-C=N-) group, are commonly synthesized from quinoline derivatives. bepls.com The general preparation involves the condensation of an amino-substituted quinoline with an aldehyde or ketone. bepls.comscirp.org For the this compound core, this process would typically require the prior introduction of an amino group onto the aromatic ring (e.g., at the C6 or C8 position).
The synthesis is often carried out by refluxing the aminoquinoline and the corresponding aldehyde in a solvent like ethanol. bepls.comnih.gov This reaction provides a straightforward method to introduce a wide variety of substituents onto the quinoline scaffold, depending on the structure of the aldehyde used. bepls.comuobaghdad.edu.iq
Table 2: Examples of Schiff Base Synthesis from Amino-Quinolines
| Quinoline Precursor | Aldehyde/Ketone | Resulting Moiety | Reference(s) |
|---|---|---|---|
| Quinolin-7-amine | Aromatic aldehydes | Quinoline-based Schiff Base | bepls.com |
| 6-Amino-2-methylquinolin-4-ol | Salicylaldehyde | 6-[(2-Hydroxybenzylidene)amino]-2-methylquinolin-4-ol | nih.gov |
| Quinoline-3-carbohydrazide | 2-Nitrobenzaldehyde | N'-[(E)-(2-nitrophenyl)methylidene]quinoline-3-carbohydrazide | mdpi.com |
| 2-Hydroxy-6-methylquinolin-3-carbaldehyde | 4-Methyl-benzenesulfonohydrazide | N'-[(E)-(2-hydroxy-6-methylquinolin-3-yl)methylidene]-4-methylbenzenesulfonohydrazide | tandfonline.com |
Introduction of Heterocyclic Moieties (e.g., Pyrazoline, Pyrimidine)
Fusing or linking other heterocyclic rings to the quinolinone core is a powerful strategy for creating hybrid molecules. Pyrazoline and pyrimidine (B1678525) moieties are common additions.
Pyrazoline Derivatives: Pyrazolines, which are five-membered nitrogen-containing heterocycles, are typically synthesized from quinoline-based chalcones. researchgate.netdergipark.org.tr The synthesis is a two-step process:
Chalcone (B49325) Formation: An acetyl-substituted quinolinone (e.g., 6-acetyl-5-methylquinolin-2(1H)-one) undergoes a Claisen-Schmidt condensation with a substituted benzaldehyde (B42025) in the presence of a base like potassium hydroxide (B78521) to form a quinoline-chalcone hybrid. researchgate.net
Cyclization: The resulting chalcone is then reacted with hydrazine (B178648) hydrate, often under reflux in ethanol, to yield the quinoline-pyrazoline hybrid. researchgate.netdergipark.org.tr
Pyrimidine Derivatives: The introduction of a pyrimidine ring can be achieved through multi-component reactions. An efficient, catalyst-free, one-pot procedure involves the microwave irradiation of a three-component mixture of a formyl-quinoline derivative, a primary heterocyclic amine (like 6-aminouracil), and a cyclic 1,3-diketone in a solvent such as DMF. acs.org This approach allows for the creation of diversely substituted dihydropyrido[2,3-d]pyrimidines fused with a quinoline pharmacophore. acs.org Another method involves the microwave-assisted aromatic nucleophilic substitution between a 3-(((aminophenyl)thio)methyl)quinolin-2(1H)-one and a chloropyrimidine to yield pyrimidine-quinolone hybrids. nih.gov
Substitution at Aromatic and Pyrido Rings (e.g., at C3, C4, C6, C7, C8 positions)
Functionalization of the this compound nucleus can be achieved by introducing substituents at various positions on both the aromatic (benzene) and pyrido (pyridine) rings.
Substitution at C3 and C4: The C3 position of the quinolinone ring can be functionalized through reactions like the Wittig reaction on a 3-formylquinolin-4(1H)-one precursor to introduce vinyl or related π-conjugated systems. proquest.com The C4 position, often bearing a hydroxyl or chloro group, is also a key site for modification. For instance, 4-chloroquinolines can be used as precursors for further nucleophilic substitutions. proquest.com
Substitution at C6, C7, and C8: The aromatic ring of the quinolinone system is amenable to electrophilic aromatic substitution, with the positions of substitution directed by the existing activating and deactivating groups. The synthesis of aminoquinolines, which serve as precursors for Schiff bases, demonstrates that functional groups can be readily introduced at these positions. bepls.comnih.gov For example, 6-amino-2-methylquinolin-4-ol is a common starting material for derivatization at the C6 position. nih.gov
Rearrangement Reactions (e.g., Sigmatropic Rearrangements)
Rearrangement reactions provide sophisticated pathways for skeletal reorganization and the stereoselective construction of new bonds. nih.gov In the context of quinolinone synthesis, sigmatropic rearrangements are particularly noteworthy.
A sigmatropic reaction involves the intramolecular migration of a sigma bond within a π-electron system. wikipedia.orgfiveable.me The Claisen rearrangement, a researchgate.netresearchgate.net-sigmatropic rearrangement, is a classic and powerful tool in organic synthesis. wikipedia.orglibretexts.org This reaction can be applied to quinolinone systems to introduce substituents. For example, an O-allylated quinolinone, such as 2-(allyloxy)-5-methylquinoline (the ether of the enol tautomer), can undergo a thermal Claisen rearrangement to produce a C-allylated derivative, 3-allyl-5-methylquinolin-2(1H)-one. This reaction proceeds through a concerted, cyclic transition state and is highly stereospecific, making it valuable for controlling stereochemistry. nih.gov
Other rearrangements, such as the Beckmann rearrangement, can be used to construct the quinolinone ring itself through ring expansion of precursor molecules like oxindoles. nih.govacs.org Another rearrangement specific to the quinoline series involves the conversion of N-acylated-1,2-dihydroquinolines into tertiary carbinols in the presence of organolithium compounds. rsc.orgrsc.org
Spectroscopic Characterization and Structural Elucidation of 5 Methylquinolin 2 1h One and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of atoms within the quinolinone structure.
The ¹H NMR spectrum of a methylquinolin-2(1H)-one derivative provides distinct signals corresponding to each unique proton in the molecule. The spectrum is characterized by signals from the methyl group, the aromatic protons on the benzene (B151609) ring, the vinylic protons on the pyridinone ring, and the N-H proton.
The methyl (–CH₃) protons typically appear as a sharp singlet in the upfield region, generally between δ 2.4 and 2.6 ppm. rsc.org The exact chemical shift is influenced by the methyl group's position on the quinolinone ring. The protons on the heterocyclic ring (H-3 and H-4) and the carbocyclic ring (H-6, H-7, H-8) resonate in the downfield aromatic region (δ 6.5–8.0 ppm) due to the deshielding effect of the aromatic system. rsc.org The N-H proton of the lactam group is often observed as a broad singlet at a significantly downfield chemical shift, typically above δ 10.0 ppm, due to hydrogen bonding and the acidic nature of the proton. rsc.org
The specific chemical shifts and coupling constants for various methylquinolin-2(1H)-one isomers are presented below, providing a representative view of the expected values for the 5-methyl derivative.
Data compiled from studies on 4-methylquinolin-2(1H)-one, 6-methylquinolin-2(1H)-one, and 8-methylquinolin-2(1H)-one. rsc.org Multiplicity: s = singlet, d = doublet, t = triplet, m = multiplet, br = broad.
The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. Each non-equivalent carbon atom in 5-methylquinolin-2(1H)-one gives a distinct signal. The carbonyl carbon (C-2) of the lactam is highly deshielded and appears far downfield, typically in the range of δ 162–165 ppm. rsc.org
The nine aromatic and vinylic carbons of the quinolinone core resonate between δ 115 and 142 ppm. rsc.orgresearchgate.net The specific chemical shifts are influenced by the position of the methyl substituent and the electronic effects within the fused ring system. The methyl carbon is highly shielded and appears in the upfield region of the spectrum, generally between δ 16 and 21 ppm. rsc.org
Data compiled from studies on 4-methylquinolin-2(1H)-one, 6-methylquinolin-2(1H)-one, and 8-methylquinolin-2(1H)-one. rsc.org
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its key functional groups.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and formula. For this compound (C₁₀H₉NO), the molecular weight is approximately 159.19 g/mol .
In high-resolution mass spectrometry (HRMS), the exact mass can be measured with high precision. Using electrospray ionization (ESI), the compound is typically observed as a protonated molecule [M+H]⁺. The measured m/z value can be compared to the calculated value to confirm the elemental composition. For instance, the calculated exact mass for the [M+H]⁺ ion of C₁₀H₉NO is 160.0757. rsc.org Experimental measurements for isomeric methylquinolin-2(1H)-ones confirm this, with measured values around 160.0762 to 160.0793. rsc.org
Reference data from 8-methylquinolin-2(1H)-one. rsc.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. The quinolin-2(1H)-one scaffold contains an extended chromophore, leading to characteristic absorption bands. The UV-Vis spectrum is expected to show multiple strong absorption bands in the UV region, primarily arising from π→π* electronic transitions within the aromatic system. Studies on the parent compound, 2-hydroxyquinoline (B72897) (the tautomer of quinolin-2(1H)-one), show absorption maxima at approximately 289 nm and 326 nm. The presence of the methyl group is expected to cause a small bathochromic (red) shift in these absorption bands.
Data based on the tautomer quinolin-2(1H)-one.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a compound. This experimental data is compared with the theoretically calculated percentages based on the molecular formula to verify the compound's purity and empirical formula. For a pure sample of this compound, the experimental values are expected to be within ±0.4% of the calculated values.
Calculated for the molecular formula C₁₀H₉NO.
Table of Mentioned Compounds
Computational Chemistry and Theoretical Investigations of 5 Methylquinolin 2 1h One Systems
Density Functional Theory (DFT) Calculations
DFT has become a powerful tool for predicting the properties of molecular systems. calvin.edu For quinoline (B57606) derivatives, DFT is employed to calculate and analyze various characteristics, from molecular geometry to spectroscopic behavior. nih.govresearchgate.net
Geometrical Optimization and Electronic Structure Analysis
Theoretical geometry optimization of quinoline derivatives is typically performed using DFT methods, such as the B3LYP functional with a basis set like 6-311+G(2d,p). researchgate.net This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. The resulting optimized structure provides data on bond lengths, bond angles, and dihedral angles. For quinolinone systems, these calculations confirm the planarity of the bicyclic core and the specific orientation of substituent groups. The introduction of a methyl group at the C5 position is expected to cause minor steric-induced adjustments in the local geometry compared to the parent quinolin-2(1H)-one molecule. researchgate.net
| Parameter | Bond Length (Å) / Bond Angle (°) |
| N1-C2 | 1.37 |
| C2=O11 | 1.23 |
| C4-C5 | 1.42 |
| C5-C6 | 1.37 |
| C10-N1 | 1.39 |
| C2-N1-C10 | 123.5° |
| N1-C2-C3 | 117.0° |
| C4-C5-C10 | 120.1° |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap Determination)
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding chemical reactivity. numberanalytics.com The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor. nih.govnumberanalytics.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. numberanalytics.com In quinolinone derivatives, the HOMO is typically distributed over the carbocyclic ring and the nitrogen atom, while the LUMO is often localized on the pyridinone ring, particularly around the C=C-C=O system. For arylated quinolines studied with the B3LYP/6-311+G(2d,p) method, HOMO-LUMO gaps have been calculated, indicating that they are generally hard molecules with high kinetic stability. researchgate.net
Table 2: Calculated FMO Energies and HOMO-LUMO Gap for a Representative Quinoline Derivative (Note: Values are illustrative, based on data for arylated quinolines.) researchgate.net
| Parameter | Energy (eV) |
| EHOMO | -6.35 |
| ELUMO | -1.80 |
| HOMO-LUMO Gap (ΔE) | 4.55 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) maps are visual tools used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. numberanalytics.combhu.ac.in These maps illustrate the charge distribution on the molecular surface, with different colors representing different electrostatic potential values. bhu.ac.in
Red Regions: Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. In 5-methylquinolin-2(1H)-one, this region is expected to be concentrated around the carbonyl oxygen atom. researchgate.net
Blue Regions: Indicate positive electrostatic potential, which is electron-deficient and represents sites for nucleophilic attack. This is typically found around the hydrogen atom attached to the nitrogen (N-H). bhu.ac.in
Green Regions: Represent neutral or zero potential.
MEP analysis provides crucial insights into molecular interactions and reactivity patterns. numberanalytics.comchemrxiv.org For quinolinone derivatives, the MEP map clearly distinguishes the electron-rich carbonyl group from the electron-poor N-H proton, guiding the understanding of its intermolecular interactions. nih.govresearchgate.net
Global Reactivity Indices Determination
Key global reactivity descriptors include:
Ionization Potential (I): I = -EHOMO
Electron Affinity (A): A = -ELUMO
Chemical Hardness (η): η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, making them less reactive. mdpi.com
Chemical Potential (μ): μ = -(I + A) / 2. This measures the tendency of electrons to escape from a system.
Electrophilicity Index (ω): ω = μ² / 2η. This index quantifies the ability of a molecule to accept electrons. researchgate.net
Calculations on related quinoline systems have shown them to be hard molecules, which is consistent with their aromatic stability. researchgate.net
Table 3: Representative Global Reactivity Descriptors (in eV) (Note: Values are illustrative and derived from the FMO energies in Table 2.)
| Descriptor | Formula | Calculated Value (eV) |
| Ionization Potential (I) | -EHOMO | 6.35 |
| Electron Affinity (A) | -ELUMO | 1.80 |
| Chemical Hardness (η) | (I - A) / 2 | 2.275 |
| Chemical Potential (μ) | -(I + A) / 2 | -4.075 |
| Electrophilicity Index (ω) | μ² / 2η | 3.65 |
Non-Linear Optical (NLO) Characteristics
Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. mdpi.com The NLO response of a molecule is determined by its polarizability (α) and hyperpolarizability (β). DFT calculations are a reliable method for predicting these properties. researchgate.net Molecules with significant intramolecular charge transfer (ICT) from a donor to an acceptor group, extended π-conjugation, and a small HOMO-LUMO gap often exhibit large NLO responses. researchgate.netnih.gov
For quinoline derivatives, the presence of the π-conjugated system and donor/acceptor groups can lead to notable NLO properties. mdpi.com Computational studies on similar heterocyclic systems involve calculating the dipole moment (μ), the average polarizability (<α>), and the first-order hyperpolarizability (β₀). researchgate.netrsc.org The results for related arylated quinolines suggest they can be good candidates for NLO materials. researchgate.net
Table 4: Calculated NLO Properties for a Representative Quinoline Derivative (Note: Values are illustrative, based on data for arylated quinolines.) researchgate.net
| Parameter | Value |
| Dipole Moment (μ) | 3.5 D |
| Average Polarizability (<α>) | 30 x 10-24 esu |
| First Hyperpolarizability (β₀) | 15 x 10-30 esu |
Spectroscopic Parameter Simulation (NMR, IR, UV-Vis)
DFT provides a powerful means to simulate and help interpret experimental spectra. mdpi.comnih.gov
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. nih.govnih.gov Theoretical values are then correlated with experimental data to confirm structural assignments. For quinolinones, calculations can predict the characteristic downfield shift of the N-H proton and the chemical shifts of the aromatic and methyl carbons. nih.gov
IR Spectroscopy: Theoretical calculations of vibrational frequencies help in the assignment of experimental IR and Raman spectra. mdpi.com Calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors. nih.gov For this compound, key predicted vibrations would include the C=O stretching, N-H stretching and bending, C-H stretching of the methyl group, and various aromatic ring vibrations. nih.gov
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to simulate electronic absorption spectra by calculating excitation energies and oscillator strengths. mdpi.comnih.gov The calculated maximum absorption wavelength (λmax) can be compared with experimental UV-Vis spectra. These calculations for quinoline derivatives typically show π→π* and n→π* transitions responsible for the main absorption bands. researchgate.netmdpi.com
Molecular Docking Studies for Receptor-Ligand Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein target. While specific docking studies on this compound are not extensively documented in publicly available literature, research on closely related quinolin-2(1H)-one derivatives provides significant insights into their potential receptor-ligand interactions.
The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), is a key parameter derived from molecular docking studies that estimates the strength of the interaction between a ligand and a protein. Studies on various quinoline derivatives have demonstrated a wide range of binding affinities against different biological targets.
For instance, a study on 2,4-disubstituted quinoline derivatives as potential anti-tubercular agents against Lipoate protein B (LipB) from Mycobacterium tuberculosis revealed binding affinities ranging from -3.2 to -18.5 kcal/mol. mdpi.com Two of the most promising compounds in this series exhibited binding affinities of -15.4 and -18.5 kcal/mol, which were stronger than the standard drug isoniazid (B1672263) (-14.6 kcal/mol). mdpi.com This suggests that the quinoline scaffold can be effectively accommodated within the binding site of this enzyme.
Another investigation focusing on 2H-thiopyrano[2,3-b]quinoline derivatives against the anticancer peptide CB1a reported binding affinities between -5.3 and -6.1 kcal/mol. nih.gov These values indicate a moderate binding potential for this class of quinoline compounds with the CB1a protein. nih.gov
Furthermore, in a study of quinolinonyl non-diketo acid derivatives as inhibitors of HIV-1 Ribonuclease H (RNase H), several compounds showed significant inhibitory activity, with IC50 values in the low micromolar range. acs.org The most active compounds in this series had IC50 values of approximately 1.5 µM, indicating potent inhibition. acs.org While IC50 is an experimental value, it is often correlated with the binding affinities predicted by docking studies.
The following table summarizes the binding affinities of some quinoline derivatives against various protein targets, as reported in the literature. It is important to note that these are representative examples of related structures, and the binding affinity of this compound itself would need to be specifically determined.
Table 1: Predicted Binding Affinities of Representative Quinoline Derivatives against Various Protein Targets
| Quinoline Derivative Class | Protein Target | Range of Binding Affinities (kcal/mol) | Notable Findings |
| 2,4-Disubstituted Quinolines | Lipoate protein B (LipB) | -3.2 to -18.5 | Two compounds showed higher affinity than the standard drug isoniazid. mdpi.com |
| 2H-Thiopyrano[2,3-b]quinolines | CB1a (Anticancer Peptide) | -5.3 to -6.1 | Demonstrates moderate binding potential. nih.gov |
| Quinolinonyl Non-Diketo Acids | HIV-1 Ribonuclease H | Not explicitly stated in docking scores, but correlated with low µM IC50 values. | The most potent compounds had an IC50 of ~1.5 µM. acs.org |
These studies collectively suggest that the quinolin-2(1H)-one scaffold is a versatile platform for designing ligands with tailored binding affinities for a range of protein targets. The specific binding mode and affinity of this compound would be influenced by the position of the methyl group, which can affect steric and electronic interactions within the binding pocket.
Beyond predicting binding affinity, molecular docking provides detailed information about the specific interactions between a ligand and the amino acid residues of a protein. This "protein-ligand interaction profile" is crucial for understanding the mechanism of action and for optimizing lead compounds.
HIV Reverse Transcriptase (RT) Binding Site:
The quinoline scaffold is of significant interest in the development of inhibitors for HIV-1 reverse transcriptase, a key enzyme in the viral life cycle. mdpi.com Studies on quinoline-based compounds have revealed potential interactions within the non-nucleoside inhibitor binding pocket (NNIBP) of HIV-1 RT. frontiersin.org For example, molecular modeling of certain quinolone derivatives has shown that they can form key interactions with amino acid residues such as Lys101, Pro236, Tyr181, and Tyr188. escholarship.org The interaction with Lys101 is particularly characteristic of pyridinone-type inhibitors, a class to which quinolinones belong. escholarship.org
In a study of quinolinonyl non-diketo acid derivatives targeting the ribonuclease H (RNase H) domain of HIV-1 RT, docking studies were instrumental in rationalizing the observed inhibitory activity. acs.org These studies helped to propose a binding mode within the RNase H active site, which was further validated by site-directed mutagenesis. acs.org
Topoisomerase I/IIα Binding Site:
Docking studies of indenoisoquinoline derivatives with the topoisomerase I-DNA complex have shown that these ligands can stabilize the complex through specific interactions. semanticscholar.org These interactions can reduce the flexibility of certain protein domains and strengthen the protein-DNA interactions, which is a mechanism for poisoning the enzyme. semanticscholar.org A study on a mutant cell line resistant to a DNA minor groove ligand suggested a complex interplay between the ligand, DNA, and topoisomerase II, where the ligand could induce DNA-protein cross-linking. nih.gov
The table below summarizes the key interacting residues for representative quinoline derivatives with these protein targets.
Table 2: Protein-Ligand Interaction Profiles of Representative Quinoline Derivatives
| Protein Target | Quinoline Derivative Class | Key Interacting Amino Acid Residues | Type of Interactions |
| HIV-1 Reverse Transcriptase (NNIBP) | Quinolone derivatives | Lys101, Pro236, Tyr181, Tyr188 | Hydrogen bonds, hydrophobic interactions |
| HIV-1 Ribonuclease H | Quinolinonyl non-diketo acids | Within the RNase H active site | Not specified in detail in the provided search results |
| Topoisomerase I | Indenoisoquinolines | Asn722 | Direct interaction leading to conformational stabilization |
These findings underscore the potential of the quinolin-2(1H)-one scaffold to interact with key biological targets like HIV-1 RT and topoisomerases. The specific interactions of this compound would depend on its precise fit and orientation within the respective binding sites.
Quantum Chemical Calculations for Structure-Property Relationships
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and spectroscopic properties of molecules. wavefun.com These calculations provide fundamental insights into the relationship between a molecule's structure and its intrinsic properties.
While specific quantum chemical studies on this compound are scarce in the literature, a study on the closely related compound, 1-methyl-2(1H)-quinolinone (MeQone), offers valuable information. researchgate.net This study combined fluorescence spectroscopy with quantum chemical calculations to investigate the vibronic structure of MeQone in its ground and first electronic excited states. researchgate.net
The calculations can predict various molecular properties, including:
Optimized Geometry: Bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation of the molecule.
Vibrational Frequencies: Corresponding to the normal modes of vibration, which can be compared with experimental infrared (IR) and Raman spectra.
Electronic Transitions: The energies and oscillator strengths of electronic excitations, which relate to the UV-Visible absorption spectrum.
Molecular Orbitals: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity and electronic properties.
The study on MeQone provided a detailed analysis of its vibronically resolved fluorescence excitation spectrum, which was interpreted with the aid of these quantum chemical calculations. researchgate.net Such computational approaches are invaluable for elucidating the fundamental photophysical properties of the quinolinone system.
The following table presents a hypothetical summary of the types of data that can be obtained from quantum chemical calculations for a molecule like this compound, based on studies of similar compounds.
Table 3: Representative Data from Quantum Chemical Calculations for Quinolinone Systems
| Calculated Property | Description | Potential Significance |
| Ground State Energy | The total electronic energy of the molecule in its most stable state. | Provides a baseline for calculating other energetic properties. |
| Dipole Moment | A measure of the polarity of the molecule. | Influences solubility and intermolecular interactions. |
| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Relates to the chemical reactivity and the energy of the first electronic transition. |
| Vibrational Frequencies | The frequencies of the fundamental modes of molecular vibration. | Allows for the assignment of experimental IR and Raman spectra. |
| Electronic Transition Energies | The energies required to excite electrons to higher energy states. | Correlates with the absorption bands in the UV-Vis spectrum. |
These computational investigations are fundamental to building a comprehensive understanding of the structure-property relationships of this compound and its derivatives, which in turn can inform their application in various scientific and technological fields.
Biological Activity Profiling and Mechanistic Insights of 5 Methylquinolin 2 1h One Derivatives in Vitro Studies
Antiproliferative and Cytotoxic Activities against Cancer Cell Lines
Quinolinone derivatives have been extensively evaluated for their ability to inhibit the growth of and induce death in various cancer cell lines.
Numerous studies have demonstrated the cytotoxic effects of quinolinone derivatives against breast cancer cell lines such as MDA-MB-231 and MCF-7. For instance, a series of new hybrid 2-Quinolinone derivatives showed potent anticancer activity against the MCF-7 cell line, with some compounds exhibiting efficacy comparable to the reference drug Doxorubicin. researchgate.net Cell cycle analysis of the most potent compounds revealed an arrest at the S and G2/M phases, inducing apoptosis at the pre-G1 phase. researchgate.net Similarly, other research has shown that certain quinoline (B57606) derivatives can inhibit the growth of MCF-7 cells, with some compounds inducing approximately 95% inhibition. nih.gov Halogenated 2H-quinolinone derivatives have also revealed good cytotoxicity and selectivity toward MCF-7 cancer cells relative to normal cells. nih.gov
Against the MDA-MB-231 cell line, synthetic β-nitrostyrene derivatives have shown inhibitory activity with an IC50 value of 1.82 ± 0.05 μg/mL. nih.gov Other studies on benzo[f]quinoline (B1222042) derivatives identified a quaternary salt that displayed remarkable cytotoxic efficiency against MDA-MB-468 breast cancer cells. mdpi.com The mechanism for some derivatives involves the induction of apoptosis through the upregulation of Bectin-1 and autophagy-related 5 (ATG5). nih.gov
| Derivative Type | Cell Line | Activity (IC50/GI50) | Reference |
| Hybrid 2-Quinolinone | MCF-7 | Comparable to Doxorubicin | researchgate.net |
| Quinoas-HP / Qs-HI | MCF-7 | Moderate cytotoxicity | researchgate.net |
| Isoquinoline (B145761) Derivative (4l) | MCF-7 | ~95% growth inhibition | nih.gov |
| 8-[(2H-tetrazol-5-yl)methoxy]quinoline | MCF-7 | Significant inhibition | nih.gov |
| 3-(heteroaryl)quinolin-2(1H)-one (3a-e) | MDA-MB-231 | GI50 ranging 28-48 µM | nih.gov |
| β-nitrostyrene derivative (CYT-Rx20) | MDA-MB-231 | 1.82 ± 0.05 μg/mL | nih.gov |
| Benzo[f]quinoline quaternary salt (3d) | MDA-MB-468 | Remarkable cytotoxicity | mdpi.com |
The A549 human lung carcinoma cell line has been a common target for evaluating the antiproliferative potential of quinolinone derivatives. Several novel 4-(aminomethyl)quinolin-2(1H)-one derivatives were synthesized and tested against the A549 cell line, with one compound, 7e, being the most potent in the series. researchgate.net Another study involving tetrahydroquinolinone derivatives identified compound 4a, 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one, as exhibiting potent cytotoxicity toward A549 cells. nih.gov This compound was found to inhibit colony formation and proliferation by inducing apoptosis through both intrinsic and extrinsic pathways. nih.gov
Furthermore, poly-functionalised dihydropyridine (B1217469) quinoline compounds have demonstrated dose-dependent toxicity against A549 cells. dut.ac.za Some pyrazole (B372694) derivatives have also been shown to be effective in inhibiting the growth of human lung adenocarcinoma cells. nih.gov In studies on 2-furanylvinylquinoline derivatives, one compound was found to have low cytotoxicity but inhibited cell migration and invasion in H1299 lung cancer cells, suggesting a potential role in preventing metastasis. daneshyari.com
| Derivative Type | Cell Line | Activity (IC50/EC50) | Reference |
| 4-(aminomethyl)quinolin-2(1H)-one (7e) | A549 | Most potent of its series | researchgate.net |
| Tetrahydroquinolinone (4a) | A549 | Potent cytotoxicity | nih.gov |
| Poly-functionalised dihydropyridine quinoline (A8) | A549 | High toxicity at 125-500 µM | dut.ac.za |
| Pyrazole derivative (2) | A549 | EC50 = 220.20 µM | nih.gov |
| Quinazolinone derivative (5k) | A549 | Good activity | nih.gov |
Derivatives of 5-methylquinolin-2(1H)-one have shown significant antiproliferative effects on colon cancer cell lines, particularly HCT 116. A novel pyrimido[4,5-b]quinoline derivative demonstrated antiproliferative effects in HCT116 cells after 72 hours of treatment. ucsf.edu Another study reported that a quinoline derivative, CQAH, induced substantial apoptotic effects in both HCT116 and LoVo human colon cancer cell lines. nih.govscispace.comresearchgate.net The mechanism involved the induction of caspase-3 and PARP cleavage and was found to be dependent on c-Jun N-terminal kinase (JNK) signaling. nih.govscispace.comresearchgate.net
Additionally, certain carboxamide-appended quinoline moieties revealed promising cytotoxicity against HCT-116 cells, with compound 4c being more potent than the reference drug 5-FU. researchgate.net A quinolone acylated arabinose hydrazone derivative also showed good anticancer activity against the HCT-116 cell line with an IC50 of 23.5 µg/mL. ekb.eg
| Derivative Type | Cell Line | Activity (IC50) | Reference |
| Pyrimido[4,5-b]quinoline (11) | HCT 116 | Antiproliferative effects | ucsf.edu |
| [5-(3-chloro-oxo-4-phenyl-cyclobutyl)-quinoli-8-yl-oxy] acetic acid hydrazide (CQAH) | HCT 116 | Induces apoptosis | nih.govscispace.comresearchgate.net |
| Carboxamide appended quinoline (4c) | HCT 116 | 7.15 ± 0.35 μM | researchgate.net |
| Quinolone acylated arabinose hydrazone (8) | HCT 116 | 23.5 µg/mL | ekb.eg |
| Tetrahydroquinolinone (4a) | HCT 116 | Potent cytotoxicity | nih.gov |
A key goal in cancer therapy is the development of agents that selectively target cancer cells while sparing normal cells. Certain quinoline derivatives have demonstrated such selectivity. For example, a series of isoquinoline derivatives were found to inhibit cancerous cell lines selectively, with none of the derivatives exhibiting cytotoxic effects towards a normal baby hamster kidney cell line (BHK-21). nih.gov Specifically, derivatives 4p and 4l induced approximately 95% and 97% growth inhibition in MCF-7 (breast) and K-562 (bone marrow) cancer cells, respectively. nih.gov
Substituted 2-arylquinoline derivatives also displayed compelling selective anticancer properties. rsc.org These compounds were significantly more active against prostate (PC3) and cervical (HeLa) cancer cell lines than against breast cancer lines (MCF-7, SKBR-3) and showed low unspecific cytotoxicity against normal human dermis fibroblasts. rsc.org Similarly, some benzo[f]quinoline derivatives showed highly selective activity, with one compound being particularly effective against leukemia cells while another was non-selective. mdpi.com This highlights the potential for modifying the quinoline scaffold to achieve targeted anticancer activity.
The anticancer effects of quinolinone derivatives are attributed to several in vitro mechanisms of action.
Inhibition of Cell Migration: The ability of cancer cells to migrate and invade surrounding tissues is crucial for metastasis. Certain 2-furanylvinylquinoline derivatives have been shown to inhibit the migration and invasion of H1299 lung cancer cells in a concentration-dependent manner. daneshyari.com This effect was linked to the downregulation of factors associated with cellular migration, such as β-catenin, Bcl-2, and COX-2, and the inhibition of Akt and ERK phosphorylation. daneshyari.com Inhibition of cell surface Hsp90α with specific inhibitors can also block cell motility and invasion. nih.gov
Topoisomerase Inhibition: Topoisomerases are vital enzymes that manage DNA topology and are validated targets for cancer chemotherapy. mdpi.com Certain indeno[1,2-c]isoquinolin-5,11-dione derivatives, which are structurally related to quinolinones, have been identified as potent human topoisomerase II inhibitors. nih.gov These compounds interact strongly with DNA, and their inhibitory activity is influenced by the placement of side chains on the molecular structure. nih.gov Some inhibitors act as "poisons," stabilizing the topoisomerase-DNA complex and leading to toxic DNA strand breaks, while others prevent the enzyme from binding to or cleaving DNA. mdpi.comnih.gov
Hsp90 Inhibition: Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are involved in cancer cell growth and survival. nih.govmdpi.com Inhibiting Hsp90 is a promising cancer treatment strategy. nih.govnih.gov A series of 3-(heteroaryl)quinolin-2(1H)-one derivatives were designed as potential Hsp90 inhibitors, with several compounds displaying significant ability to inhibit the growth of prostate (PC-3) cancer cells. nih.gov These inhibitors can function by binding to different domains of the Hsp90 protein, such as the N-terminal or C-terminal domain, disrupting its function and leading to the degradation of its client proteins. nih.govrsc.orgresearchgate.net
Antimicrobial Activities
In addition to their anticancer properties, this compound and its analogs have been investigated for their antimicrobial potential. A series of 3-phenyl-1-methylquinolin-2(1H)-one derivatives yielded compounds with high antimicrobial activity, suggesting the promise of this chemical series for further research. researchgate.net
Studies on quinoline-2-one derivatives have demonstrated significant antibacterial action against a spectrum of multidrug-resistant Gram-positive bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Compound 6c from one study exhibited potent activity with MIC concentrations of 0.75 μg/mL against MRSA and vancomycin-resistant Enterococci (VRE). nih.gov This compound also showed a substantial ability to inhibit biofilm formation in a dose-dependent manner. nih.gov Other research has synthesized 2(1H)-quinolinone tethered 1,3,5-triazine (B166579) derivatives and screened them against Gram-positive bacteria (Bacillus subtilis, Staphylococcus aureus), Gram-negative bacteria (Proteus vulgaris, Pseudomonas aeruginosa), and fungi (Aspergillus niger, Candida albicans). icm.edu.pl Similarly, quinazolinone derivatives have shown activity against E. coli, P. aeruginosa, A. niger, and C. albicans. biomedpharmajournal.org However, in one study, a quinolone acylated arabinose hydrazone derivative, while active against bacteria, exhibited no antifungal activity against Candida albicans. ekb.eg
| Derivative Type | Organism(s) | Activity | Reference |
| 3-Phenyl-1-methylquinolin-2(1H)-one | Various bacteria & fungi | High antimicrobial activity | researchgate.net |
| Quinoline-2-one (6c) | MRSA, VRE | MIC = 0.75 µg/mL | nih.gov |
| Quinoline-2-one (6c) | MRSE | MIC = 2.50 µg/mL | nih.gov |
| 2(1H)-quinolinone tethered 1,3,5-triazine | B. subtilis, S. aureus, P. vulgaris, P. aeruginosa, A. niger, C. albicans | Active vs standard drugs | icm.edu.pl |
| Quinazolinone (A-2) | E. coli | Excellent activity | biomedpharmajournal.org |
| Quinazolinone (A-3) | A. niger | Excellent activity | biomedpharmajournal.org |
| Quinolone acylated arabinose hydrazone (8) | S. aureus, E. coli | Good antibacterial activity | ekb.eg |
Antibacterial Spectrum (e.g., Gram-positive, Gram-negative, drug-resistant strains like MRSA, VRE, NDM-1 E. coli)
Derivatives of the quinolin-2-one core have demonstrated significant potential as antibacterial agents, particularly against multidrug-resistant Gram-positive bacteria. nih.gov A study focused on quinoline-2-one derivatives revealed potent activity against clinically important pathogens such as methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococcus faecalis (VRE). nih.gov
Notably, certain compounds within this class exhibited promising minimum inhibitory concentrations (MICs). For instance, compound 6c showed strong antibacterial action with MIC values of 0.75 μg/mL against both MRSA and VRE, and 2.50 μg/mL against MRSE. nih.gov These findings highlight the potential of these derivatives as a new class of antibiotics to combat drug-resistant Gram-positive infections. nih.gov The antibacterial efficacy of these compounds is further underscored by their ability to inhibit biofilm formation, a key virulence factor in many bacterial infections. nih.gov Compound 6c , for example, demonstrated a significant, dose-dependent reduction in biofilm formation in the MRSA ACL51 strain. nih.gov
While extensive research has been conducted on Gram-positive bacteria, information regarding the activity of this compound derivatives against drug-resistant Gram-negative strains like NDM-1 E. coli is less prevalent in the reviewed literature. However, some quinoline derivatives have shown broad-spectrum activity. For example, a derivative of ciprofloxacin, compound 1 , displayed an MIC of 8 µg/mL against the MRSA strain ATCC33591. nih.gov Another series of indolo[2,3-b]quinolines also showed potent anti-MRSA activity. nih.govduke.edu
Table 1: Antibacterial Activity of Selected Quinolin-2-one Derivatives
| Compound | Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|---|
| 6c | MRSA | 0.75 | nih.gov |
| 6c | VRE | 0.75 | nih.gov |
| 6c | MRSE | 2.50 | nih.gov |
| 1 | MRSA (ATCC33591) | 8 | nih.gov |
| 9 | MRSA (ATCC33591) | 2 | nih.govduke.edu |
| 9 | MRSA (R3545) | 1 | duke.edu |
| 9 | MRSA (R3889) | 1 | duke.edu |
| 9 | MRSA (R3890) | 1 | duke.edu |
| 32 | MRSA | 0.5 | nih.gov |
Antifungal Spectrum (e.g., Anti-Candida, Anti-Dermatophytic)
Quinoline derivatives have also been investigated for their antifungal properties, demonstrating activity against both yeasts and dermatophytes. nih.gov In a study evaluating a series of quinoline derivatives, distinct antifungal profiles were observed. nih.gov Some compounds displayed selective action against Candida species, while others were more effective against dermatophytic fungi. nih.gov
For example, compounds 2 and 3 were active against Candida with geometric mean MICs of 50 μg/mL and 47.19 μg/mL, respectively. nih.gov In contrast, compound 5 exhibited potent anti-dermatophytic activity with a geometric mean MIC of 19.14 μg/mL against various dermatophyte strains. nih.gov This selectivity suggests that structural modifications to the quinoline scaffold can be tailored to target specific fungal pathogens. nih.gov Furthermore, the combination of quinoline-chalcone derivatives with fluconazole (B54011) has shown synergistic effects against fluconazole-resistant Candida albicans, suggesting a potential strategy to overcome antifungal drug resistance. nih.gov The mechanism of action for some 8-hydroxyquinoline (B1678124) derivatives appears to involve disruption of the fungal cell wall. sigmaaldrich.com
Table 2: Antifungal Activity of Selected Quinoline Derivatives
| Compound | Fungal Group | Geometric Mean MIC (μg/mL) | Reference |
|---|---|---|---|
| 2 | Candida spp. | 50 | nih.gov |
| 3 | Candida spp. | 47.19 | nih.gov |
| 5 | Dermatophytes | 19.14 | nih.gov |
Antitubercular Activity against Mycobacterium tuberculosis Strains (e.g., H37Rv)
The quinoline core is a key pharmacophore in several antitubercular drugs, and derivatives of this compound continue to be explored for their potential against Mycobacterium tuberculosis. nih.govkoreascience.kr Numerous studies have demonstrated the in vitro efficacy of these compounds against the H37Rv strain of M. tuberculosis. nih.govkoreascience.krresearchgate.netwjpr.net
Hydrazide-hydrazone derivatives of quinoline have shown particularly encouraging results, with some compounds exhibiting MICs as low as 1.2 µg/mL in the Alamar-Blue susceptibility test. researchgate.net Similarly, a series of pyrazolo[3,4-b]quinoline-5-ones demonstrated very significant activity, with six derivatives inhibiting M. tuberculosis growth at a concentration of 1.6 µg/mL, which was more potent than the standard drug pyrazinamide. nih.gov The antitubercular activity of these compounds is often attributed to their ability to inhibit key mycobacterial enzymes. wjpr.net For example, some quinoline amide derivatives have been shown to be effective inhibitors of M. tuberculosis ligase enzyme. wjpr.net
Table 3: Antitubercular Activity of Selected Quinoline Derivatives against M. tuberculosis H37Rv
| Compound Class/Derivative | MIC (μg/mL) | Reference |
|---|---|---|
| Hydrazide-hydrazones | 1.2 | researchgate.net |
| Pyrazolo[3,4-b]quinoline-5-ones (P1-6) | 1.6 | nih.gov |
| Tri-substituted imidazoles containing quinoline (3i) | - (Highest activity) | koreascience.kr |
| Indolizine derivative 4 | 4 | nih.gov |
Antiviral Activities (e.g., HIV Non-Nucleoside Reverse Transcriptase Inhibition)
Quinolin-2-one derivatives have been identified as a promising class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1. nih.govresearchgate.net These compounds act by binding to an allosteric site on the HIV-1 reverse transcriptase (RT) enzyme, thereby inhibiting its function and preventing the conversion of viral RNA to DNA. nih.gov
Several synthesized quinolin-2-one analogues have demonstrated potent in vitro activity against HIV-1 RT. For instance, compounds 4a2 and 4d2 exhibited IC50 values of 0.21 μM and 0.15 μM, respectively. nih.gov Molecular docking studies have indicated that these compounds interact with key residues in the allosteric pocket of the RT enzyme, similar to the established NNRTI efavirenz. nih.gov The development of novel NNRTIs is crucial to overcome the challenge of drug resistance, and the quinolin-2-one scaffold provides a valuable template for the design of new antiviral agents. researchgate.netchemrxiv.org
Table 4: Inhibitory Activity of Selected Quinolin-2-one Derivatives against HIV-1 Reverse Transcriptase
| Compound | IC50 (μM) | Reference |
|---|---|---|
| 4a2 | 0.21 | nih.gov |
| 4d2 | 0.15 | nih.gov |
| 3 (Quinolin-2-one alkaloid) | 8 | nih.gov |
Cardiotonic Activity and Phosphodiesterase (PDE3) Inhibition in Isolated Atria Models
Certain derivatives of 6-hydroxy-4-methylquinolin-2(1H)-one have been investigated for their potential as cardiotonic agents, primarily through the inhibition of phosphodiesterase 3 (PDE3). consensus.app PDE3 is an enzyme that breaks down cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in cardiac muscle cells that regulates contractility. cvpharmacology.com By inhibiting PDE3, these compounds increase intracellular cAMP levels, leading to enhanced cardiac contractility (positive inotropic effect). consensus.appcvpharmacology.com
In studies using isolated rat atria, a series of 4-[(4-methyl-2-oxo-1,2-dihydro-6-quinolinyl)oxy]butanamide analogs were evaluated for their cardiotonic effects. consensus.app Among these, compound 4j demonstrated a favorable pharmacological profile, selectively increasing the force of contraction (165% change over control) more than the heart rate (115% change over control) at a concentration of 100 μM. consensus.app This compound also showed potent PDE3 inhibitory activity with an IC50 of 0.20 μM. consensus.app The selective inhibition of PDE3 is a key characteristic of these agents, as it can improve cardiac function in conditions like congestive heart failure. duke.educonsensus.app
Table 5: Cardiotonic and PDE3 Inhibitory Activity of Compound 4j
| Parameter | Value | Reference |
|---|---|---|
| Increase in Force of Contraction (at 100 µM) | 165 ± 4% | consensus.app |
| Increase in Frequency Rate (at 100 µM) | 115 ± 7% | consensus.app |
| PDE3 IC50 | 0.20 µM | consensus.app |
Antioxidant Potential and Radical Scavenging Mechanisms
Quinoline derivatives are recognized for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. researchgate.netmdpi.comresearchgate.net The antioxidant activity of these compounds is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. researchgate.netsapub.org
The mechanism of radical scavenging can involve either hydrogen atom transfer (HAT) or single electron transfer (SET). mdpi.com The presence of hydroxyl and methyl groups on the quinoline ring can significantly influence the antioxidant capacity. mdpi.com For example, certain 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones, such as compounds 3g and 3h , have shown promising antioxidant activity at a concentration of 10 µM, with DPPH radical scavenging percentages of 70.6% and 73.5%, respectively, comparable to the standard antioxidant Trolox (77.6%). mdpi.com Similarly, some 2-chloroquinoline-3-carbaldehyde (B1585622) derivatives have demonstrated significant radical scavenging activity, with one compound exhibiting 92.96% inhibition in the DPPH assay. researchgate.net
Table 6: Antioxidant Activity of Selected Quinoline Derivatives
| Compound | Assay | Activity (% Scavenging) | Reference |
|---|---|---|---|
| 3g | DPPH | 70.6% at 10 µM | mdpi.com |
| 3h | DPPH | 73.5% at 10 µM | mdpi.com |
| 1g (2-chloroquinoline-3-carbaldehyde) | DPPH | 92.96% | researchgate.net |
Modulation of Multidrug Resistance (MDR) Mechanisms (e.g., P-glycoprotein Inhibition)
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). nih.govrsc.orgnih.gov P-gp functions as an efflux pump, actively removing chemotherapeutic drugs from cancer cells and reducing their efficacy. nih.gov Quinoline derivatives have emerged as potent inhibitors of P-gp, offering a strategy to reverse MDR. nih.govrsc.org
Tetrahydroquinolinone analogs have been designed as MDR reversal agents. rsc.org In flow cytometric assays using P-gp overexpressing cell lines, several of these compounds significantly increased the intracellular accumulation of the P-gp substrate rhodamine 123, indicating inhibition of the efflux pump. rsc.org One novel quinoline-based compound, 160a , was identified as a P-gp inhibitor through molecular docking analysis and subsequently confirmed to reverse MDR in doxorubicin-resistant cancer cell lines. nih.gov The inhibition of P-gp by these derivatives can restore the sensitivity of resistant cancer cells to conventional chemotherapy drugs. nih.govresearchgate.net Furthermore, some 5-oxo-hexahydroquinoline derivatives have shown the ability to inhibit not only P-gp but also other important MDR transporters like MRP1 and BCRP. sigmaaldrich.com
Table 7: P-glycoprotein Inhibitory Activity of Selected Quinoline Derivatives
| Compound/Class | Effect | Cell Line | Reference |
|---|---|---|---|
| 160a | Reverses MDR by inhibiting P-gp | DOX-resistant cell lines | nih.gov |
| Tetrahydroquinolinone analogs | Increased rhodamine 123 accumulation | P-gp over-expressing MES-SA/DX5 cells | rsc.org |
| 5-oxo-hexahydroquinoline derivatives | Inhibition of P-gp, MRP1, and BCRP | P-gp, MRP1, and BCRP-overexpressing cell lines | sigmaaldrich.com |
Structure Activity Relationships Sar of 5 Methylquinolin 2 1h One Derivatives
Correlating Structural Modifications with Biological Potency and Selectivity
The biological profile of 5-methylquinolin-2(1H)-one derivatives can be significantly altered by introducing or modifying substituents on the heterocyclic and benzene (B151609) rings. Research has shown that these compounds can act as inhibitors for diverse protein targets, including cyclin-dependent kinase 5 (CDK5) and the Glioma-associated oncogene homolog 1 (GLI1). researchgate.netnih.gov The goal of SAR studies in this context is to establish a clear correlation between specific structural changes and the resulting effects on biological activity.
For instance, in the development of CDK5 inhibitors, substitutions at various positions on the quinolinone ring were found to be critical for potency. researchgate.net Similarly, for derivatives designed as GLI1 inhibitors, the presence or absence of substituents at key positions, along with the nature of those substituents, determined the compound's antiproliferative activity and its ability to reduce GLI1 protein levels. nih.gov The selectivity of these compounds for their intended target over other related proteins is also a key consideration, which can be fine-tuned by strategic structural modifications. The heterocyclic nitrogen-containing skeleton is fundamental for biological activity, but the specific properties can be selected and improved by changing the nature and position of substituents around this core structure.
**6.2. Impact of Substituents at Specific Positions
The precise placement of functional groups on the this compound nucleus has a profound impact on the molecule's interaction with its biological target. The following sections detail the observed effects of substitutions at various positions.
Alkylation at the N1 position of the quinolin-2(1H)-one ring is a common strategy to introduce structural diversity. However, this reaction often competes with O-alkylation at the C2-position. Studies have shown that the regioselectivity of this reaction is largely controlled by steric effects rather than electronic effects. researchgate.net When the quinolinone ring has bulky substituents, particularly at the C8 position, the reaction favors the formation of O-alkylated products. In contrast, substitutions at the C6 and C7 positions typically yield a mixture of both N1- and O2-alkylated products, with the N1-substituted derivative being the major product. researchgate.net
For example, the alkylation of 6-chloro- and 7-chloro-quinolin-2(1H)-one with 2-bromoacetophenone (B140003) resulted in a significant preference for N1-alkylation. researchgate.net Further synthetic explorations have led to the creation of various N1-substituted derivatives, such as N1-carbethoxy and N1-methoxycarbonyl methyl compounds, expanding the chemical space for biological screening. researchgate.net
Table 1: Influence of Benzene Ring Substituents on N1-Alkylation Yield Data sourced from alkylation reactions with 2-bromoacetophenone. researchgate.net
| Substituent at Other Positions | N1-Alkylated Product Yield (%) | O2-Alkylated Product Yield (%) |
|---|---|---|
| H (Unsubstituted) | 66% | 7% |
| 6-Cl | 64% | 28% |
| 7-Cl | 87% | 7% |
| 8-Cl | 0% | 94% |
The C3 position has been identified as a critical site for substitution, with modifications here significantly influencing biological activity. In the pursuit of selective α2C-adrenoceptor antagonists, a key finding was the absolute requirement for a substituent at the C3 position of the quinoline (B57606) ring for potent activity. researchgate.net For example, a derivative featuring a methanol (B129727) group at C3, specifically (R)-{4-[4-(3,4-dimethylpiperazin-1-yl)phenylamino]quinolin-3-yl}methanol, demonstrated high antagonist potency (Ki of 8.5 nM). researchgate.net
Conversely, the effect of a C3-substituent is highly dependent on the biological target. In a series of GLI1 inhibitors, the insertion of a simple methyl group at the C3 position was found to completely abrogate the compound's activity. nih.gov Other explorations have attached glycine (B1666218) moieties at this position, with a resulting quinolinonyl-glycine derivative showing excellent H2O2 scavenging (antioxidant) activity. ekb.eg These findings underscore that both the presence and the chemical nature of the C3-substituent are pivotal for directing the molecule's pharmacological effect.
Modifications at the C4 position also play a significant role in modulating the biological effects of quinolin-2-one derivatives. In one study, the parent compound with a hydroxyl group at C4 was practically inactive against human colon cancer cells (IC50 > 200 µg/mL). ekb.eg However, replacing this C4-hydroxyl group with an azido (B1232118) (N3) group led to a considerable increase in cytotoxic activity, with the resulting compound showing an IC50 value of 29.61 µg/mL. ekb.eg
In a different context, the removal of a pendant phenyl ring, which can be positioned at C4, completely abrogated the reduction of GLI1 protein levels, indicating the importance of a substantial substituent at this position for that specific activity. nih.gov Further synthetic work has focused on creating C4-amino and C4-hydrazino derivatives from an 8-methylquinolin-2-one scaffold, highlighting the chemical tractability of this position for generating new analogues. researchgate.net
Table 2: Effect of C4-Substitution on Anticancer Activity ekb.eg
| C4-Substituent | Activity vs. HCT-116 Cancer Cells (IC50) |
|---|---|
| -OH (Hydroxyl) | > 200 µg/mL (Inactive) |
| -N3 (Azido) | 29.61 µg/mL (Active) |
The C5 position, occupied by a methyl group in the parent compound of this article, is a key site for influencing activity. SAR studies on related quinoline derivatives have shown the significant impact of substituents at this position. For example, in a series of GLI1 inhibitors, the removal of a C5-chlorine substituent from one derivative restored its biological activity. nih.gov In another series, however, the presence of a C5-chlorine was compatible with submicromolar antiproliferative activity. nih.gov This demonstrates that the influence of a C5-substituent can be context-dependent, relying on the rest of the molecular structure. Additionally, the synthesis of 4-amino-8-methylquinolines bearing a C5-hydroxy or C5-methoxy group has been investigated, with these compounds showing slight antibacterial activity. nih.gov
Substituents on the C6 position of the quinolin-2-one ring primarily influence the molecule's electronic properties and can affect its reactivity and biological interactions. The synthesis and antimicrobial activity of 4-amino-8-methylquinolines substituted with a hydroxy or methoxy (B1213986) group at the C6-position have been investigated, revealing slight antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Furthermore, the presence of substituents such as acetoxy, methoxy, benzyloxy, and chloro groups at C6 has been shown to permit a mixture of N1- and O2-alkylation, unlike the more sterically hindered C8-substituted analogues which yield exclusively O-alkylated products. researchgate.net
Impact of Substituents at Specific Positions
C7-Substitution Effects (e.g., Amino)
Substitutions at the C7 position of the quinolinone scaffold have been shown to significantly modulate biological activity. In related imidazoquinoline structures, which provide valuable SAR insights, the electronic properties of C7 substituents are critical. Studies have demonstrated that electron-donating groups (EDGs) at this position tend to be more effective activators of Toll-like receptors 7 and 8 (TLR7/8) than electron-withdrawing groups (EWGs). nih.gov For instance, the introduction of groups like hydroxyl (-OH) or methyl (-CH3) at C7 in imidazoquinolines maintained or enhanced interferon-alpha (IFN-α) production compared to the unsubstituted parent compound. nih.gov
Specifically, the choice of a C7 substituent can influence potency and cytokine profiles. nih.gov While extensive research on this compound specifically is limited in this exact context, the principles from closely related scaffolds are informative. For example, a halogen at the C7 position, such as chlorine, has been noted for its lipophilic character and its ability to influence the electronic resonance of the aryl ring system. nih.govnih.gov The introduction of an amino group, a strong electron-donating group, would be expected to enhance activity in systems where this property is favored, such as in certain receptor-binding interactions. The general trend observed is that C7 substitutions are well-tolerated and can be exploited to fine-tune the biological profile of the molecule. nih.gov
| Compound ID | C7-Substituent | Relative TLR8 Activity | Relative TLR7 Activity |
|---|---|---|---|
| 5 | -OH | ~4-fold more active | ~2-fold more active |
| 8 | -NH2 | ~4-fold more active | Comparable |
| 14 | -Cl | ~2-fold more active | Comparable |
Data derived from studies on C7-substituted imidazoquinolines, demonstrating the impact of different functional groups on TLR7/8 agonism. nih.gov
C8-Substitution Effects (e.g., Methoxy)
The C8 position of the quinolin-2(1H)-one core is another critical site for substitution, where steric and electronic effects can dramatically alter biological outcomes. Research on the alkylation of quinolin-2(1H)-one derivatives has shown that the presence of a bulky substituent at the C8 position, such as a methoxy (-OCH3), benzyloxy, or chloro group, directs alkylation exclusively to the oxygen at the 2-position (O-alkylation) rather than the nitrogen at the 1-position (N-alkylation). researchgate.net This is attributed to a steric effect, where the C8 substituent hinders the approach of the alkylating agent to the N1 atom. researchgate.net
Role of Molecular Conformation and Stereochemistry in Activity
The three-dimensional arrangement of atoms (stereochemistry) and the rotational flexibility of the molecule (conformation) are fundamental to the biological activity of many quinolinone derivatives. When a chiral center is present in a drug molecule, the different enantiomers often exhibit distinct pharmacological and toxicological profiles. semanticscholar.org
Studies on chiral 2-methyl-5,6,7,8-tetrahydroquinoline (B1590476) derivatives have underscored the importance of stereochemistry. semanticscholar.org The synthesis and testing of pure enantiomers revealed that biological activity can be highly dependent on the specific spatial configuration. For instance, in a series of antiproliferative compounds, the (R)-enantiomer of one derivative, (R)-5a, was identified as the most active, capable of inducing mitochondrial membrane depolarization and affecting cell cycle phases. semanticscholar.org This stereoselectivity suggests that the molecule's interaction with its biological target, likely a chiral receptor or enzyme, is highly specific, allowing for a more favorable binding orientation for one enantiomer over the other. nih.gov The differential activity of stereoisomers highlights that a specific 3D conformation is necessary for optimal interaction with cellular targets, a principle that is broadly applicable in drug design. semanticscholar.orgnih.gov
Identification of Key Pharmacophoric Features
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For quinolin-2(1H)-one derivatives, several key pharmacophoric features have been identified as crucial for their diverse biological activities.
The Quinolinone Core: The quinolin-2(1H)-one scaffold itself is considered a "privileged structure" in medicinal chemistry, forming the foundational element for binding to a variety of receptors and enzymes. researchgate.netmdpi.comekb.eg
Hydrogen Bond Donor/Acceptor Sites: The lactam moiety of the quinolinone ring, with its N-H group (a hydrogen bond donor) and C=O group (a hydrogen bond acceptor), is a critical feature. These sites are essential for anchoring the molecule within the binding pocket of many biological targets, such as the ATP binding site of kinases. mdpi.com
Aromatic/Hydrophobic Regions: The benzene portion of the quinolinone ring provides a hydrophobic surface that can engage in van der Waals and pi-pi stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine) in a protein's active site. nih.gov
Substituent Positions (C4, C7, C8): As discussed, specific positions on the ring are key points for modification to tune activity. The C4 position often bears substituents that can interact with the solvent-exposed region of a binding site, while C7 and C8 substitutions can modulate electronic properties and confer selectivity. nih.govnih.gov In some VEGFR-2 inhibitors based on the related indolin-2-one scaffold, a phenylimino moiety acts as a linker to occupy a specific region of the active site. mdpi.com
The combination of a hydrogen-bond-accepting lactam oxygen, a hydrogen-bond-donating nitrogen, and a planar aromatic system constitutes the core pharmacophore of many biologically active quinolin-2(1H)-one derivatives.
| Pharmacophoric Feature | Description | Typical Interaction |
|---|---|---|
| Lactam Carbonyl (C=O) | Hydrogen Bond Acceptor (HBA) | Forms hydrogen bonds with amino acid residues like Arginine or Lysine. |
| Lactam Amine (N-H) | Hydrogen Bond Donor (HBD) | Forms hydrogen bonds with amino acid residues like Aspartate or Glutamate. |
| Fused Benzene Ring | Hydrophobic/Aromatic Region | Engages in π-π stacking and hydrophobic interactions with the target protein. nih.gov |
| Substitutable Positions (C4, C7, C8) | Vector for Diversity | Allows for fine-tuning of potency, selectivity, and physicochemical properties. nih.gov |
Chemical Biology Applications of 5 Methylquinolin 2 1h One Derivatives
Development as Molecular Probes for Biological Pathways
No research articles or reviews were identified that describe the development or application of 5-methylquinolin-2(1H)-one derivatives specifically as molecular probes for studying biological pathways. The development of fluorescent probes often involves other isomers or derivatives of the quinolinone core, but data on the 5-methyl variant for this purpose is not available in the search results.
Utility as a Privileged Scaffold in Drug Discovery and Development
The quinoline (B57606) ring system is broadly considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds. ekb.egorientjchem.org Numerous studies highlight the versatility of the general quinolinone structure in designing agents with anticancer, antibacterial, and other therapeutic properties. ekb.egorientjchem.org However, the available literature does not specifically single out the this compound core as a privileged scaffold or provide detailed research findings on its derivatives in drug discovery programs.
Application as Antioxidant Additives in Chemical Formulations (e.g., Lubricating Greases)
Research has been conducted on the efficacy of various quinolinone derivatives as antioxidant additives in lubricating greases to prevent oxidative deterioration. scirp.orgscirp.org One study synthesized and evaluated several 4-hydroxy quinolinone derivatives for this purpose. scirp.orgscirp.org The investigation found that the antioxidant efficiency was dependent on the compound's specific structure, with certain substitutions enhancing performance. scirp.org However, the compounds tested in this research included 1-methyl and 8-methyl-quinolinone derivatives, not the 5-methyl isomer. scirp.orgscirp.org No data was found regarding the specific application or performance of this compound derivatives as antioxidant additives in lubricating greases or other chemical formulations.
Due to the lack of specific information for this compound in these contexts, creating a thorough and scientifically accurate article that adheres to the strict constraints of the request is not possible without resorting to speculation or including information on related but distinct chemical structures, which is explicitly forbidden by the instructions.
Future Directions and Research Perspectives in 5 Methylquinolin 2 1h One Chemistry
Exploration of Novel Synthetic Pathways
The synthesis of quinolin-2(1H)-ones has traditionally relied on classical name reactions such as the Skraup, Doebner-von Miller, and Friedlander syntheses. researchgate.net However, these methods often require harsh conditions and may lack efficiency or substrate scope. researchgate.net The future of synthesizing 5-methylquinolin-2(1H)-one and its derivatives lies in the development of more sophisticated, efficient, and environmentally benign methodologies.
Key areas for exploration include:
Catalytic C-H Activation/Annulation: Transition-metal-catalyzed reactions, particularly those involving palladium, copper, and cobalt, have emerged as powerful tools for constructing heterocyclic systems. mdpi.comnih.gov Future research should focus on developing catalytic cycles that can construct the this compound core from simple, readily available precursors in a one-pot fashion. This approach offers high atom economy and reduces the number of synthetic steps.
Photocatalysis: Visible-light-mediated synthesis represents a green and powerful alternative to traditional methods. An unconventional photocatalytic approach for synthesizing quinolin-2(1H)-ones from quinoline-N-oxides has been reported, offering a reagent-free, atom-economical pathway with high yields. rsc.org Applying this methodology to 5-methylquinoline-N-oxide could provide a highly efficient and green route to the target compound.
Flow Chemistry and Microwave-Assisted Synthesis: These technologies can accelerate reaction rates, improve yields, and allow for safer handling of reactive intermediates. researchgate.net Developing microwave-assisted or continuous-flow protocols for the key cyclization steps in the synthesis of this compound would be a significant advance, enabling rapid library generation for biological screening. researchgate.net
Biocatalysis: The use of enzymes, such as fungal polyketide synthases, is an emerging frontier for producing substituted 2-quinolones. researchgate.net Engineering enzymes to accept 2-amino-6-methylbenzoic acid derivatives could provide a novel and highly selective biocatalytic route to this compound.
A comparison of traditional versus modern synthetic approaches is summarized below.
| Feature | Traditional Methods (e.g., Skraup) | Modern Methods (e.g., C-H Activation, Photocatalysis) |
| Reaction Conditions | Often harsh (high temperatures, strong acids) | Generally mild (lower temperatures, neutral conditions) |
| Catalysts | Stoichiometric reagents or harsh catalysts | Low loadings of transition metals or photocatalysts |
| Efficiency | Can have low yields and poor regioselectivity | High yields and selectivity |
| Environmental Impact | Generates significant waste | Greener, higher atom economy |
| Scope | Can be limited | Broader substrate scope and functional group tolerance |
Advanced Mechanistic Studies of Biological Activities
While the broader class of quinolin-2-ones is known to exhibit a range of biological effects—including antibacterial, anticancer, and anti-inflammatory activities—the specific mechanisms of action for many derivatives are not fully elucidated. nih.govsapub.orgresearchgate.net For this compound, this area is particularly ripe for investigation.
Future research should prioritize:
Target Identification and Validation: The initial step is to identify the specific molecular targets (e.g., enzymes, receptors) with which this compound and its derivatives interact. For instance, various quinolin-2-one derivatives have been identified as inhibitors of phosphodiesterase 3 (PDE3), cyclin-dependent kinase 5 (CDK5), and bacterial dihydrofolate reductase. nih.govresearchgate.netnih.gov Systematic screening and proteomic approaches can uncover the targets for the 5-methyl analog.
Elucidation of Signaling Pathways: Once a target is identified, subsequent studies must map the downstream effects of its modulation. For example, if a this compound derivative inhibits a specific kinase, researchers need to determine how this affects cellular signaling cascades, cell cycle progression, and apoptosis. This involves techniques like Western blotting to probe the phosphorylation status of key proteins. nih.gov
Understanding Drug Resistance: For derivatives showing antimicrobial or anticancer activity, investigating potential resistance mechanisms is crucial. This includes studying whether cancer cells develop compensatory mechanisms, such as the heat shock response, which has been observed with some Hsp90-targeting quinolones. nih.gov
Integration of Computational and Experimental Approaches
The synergy between computational modeling and experimental work has become indispensable in modern drug discovery. mdpi.com This integrated approach can accelerate the development of new this compound derivatives by predicting their properties and guiding synthetic efforts.
Key integrated strategies include:
Homology Modeling and Molecular Docking: For identified biological targets, such as CDK5 or PDE3, homology models of the protein's active site can be constructed. nih.govresearchgate.net Computational docking can then be used to predict the binding poses and affinities of various this compound derivatives, helping to prioritize the most promising candidates for synthesis. researchgate.net
Quantum Mechanics (QM) and DFT Studies: Density Functional Theory (DFT) calculations can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of the molecules. nih.gov This information is valuable for understanding reaction mechanisms and interpreting experimental data.
Quantitative Structure-Activity Relationship (QSAR): By synthesizing a library of related compounds and measuring their biological activity, QSAR models can be developed. These models mathematically correlate structural features with activity, enabling the prediction of the most potent structures and guiding the design of next-generation compounds with enhanced efficacy. mdpi.com
This iterative cycle of design, synthesis, testing, and modeling allows for a more rational and efficient exploration of the chemical space around the this compound scaffold.
Design and Synthesis of Next-Generation Derivatives with Enhanced Properties
Building on mechanistic and computational insights, the ultimate goal is to design and synthesize novel derivatives of this compound with superior biological activity, selectivity, and pharmacokinetic profiles. The core scaffold can be systematically modified at several key positions.
| Position for Modification | Rationale and Potential Derivatives | Desired Outcome |
| N1-Position | The N-H group can be alkylated or arylated to modulate lipophilicity and introduce new interaction points. Synthesis of N-methyl, N-benzyl, or long-chain alkyl derivatives. nih.gov | Improved cell permeability, enhanced binding affinity. |
| C3-Position | Introduction of various substituents via C-H functionalization. Synthesis of 3-aryl, 3-heteroaryl, or 3-amino derivatives. nih.gov | Introduce vectors for new binding interactions, tune electronic properties. |
| C4-Position | Modification of the C4-hydroxy group (if present in the precursor) or introduction of substituents. Synthesis of 4-amino, 4-alkoxy, or 4-thio derivatives. | Alter hydrogen bonding capacity, improve solubility. |
| Benzene (B151609) Ring | Introduction of further substituents (e.g., halogens, nitro, amino groups) on the benzene ring. | Modulate electronic properties and metabolic stability. |
The design strategy should be target-specific. For example, if designing new antibacterial agents, modifications might be aimed at increasing penetration through the bacterial cell wall and enhancing binding to a bacterial enzyme. nih.gov For anticancer agents targeting a specific kinase, modifications would focus on maximizing interactions with the ATP-binding pocket to improve potency and selectivity. nih.gov This rational, structure-based design approach holds the key to transforming the this compound scaffold into clinically relevant therapeutic agents. mdpi.com
Q & A
Q. What are the common synthetic routes for 5-methylquinolin-2(1H)-one, and how can reaction conditions be optimized for higher yields?
The synthesis of this compound derivatives typically involves multi-step organic reactions. A representative approach includes:
- Fluorination of quinoline precursors (if substituents like fluorine are present), followed by hydroxymethylation and methylation steps.
- Cyclization reactions under acidic or basic conditions, as seen in the synthesis of related quinolinones via refluxing formaldehyde with aromatic amines or phenols in glacial acetic acid .
Q. Optimization strategies :
- Temperature control : Prolonged reflux (e.g., 2 hours vs. 30 minutes) can improve yield but may risk decomposition.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance crystallinity and purity .
- Catalysts : Acidic catalysts (e.g., HCl) accelerate cyclization in quinolinone formation.
Table 1 : Example reaction conditions for quinolinone derivatives
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Glacial acetic acid, reflux (30 min) | 66 | |
| Methylation | Methyl iodide, K₂CO₃, DMF | 60–70 |
Q. What spectroscopic and analytical methods are critical for characterizing this compound derivatives?
Key techniques include:
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, N–H bonds at ~3200 cm⁻¹) .
- ¹H/¹³C NMR : Resolves substituent effects (e.g., aromatic proton splitting patterns, methyl group signals at ~δ 2.5 ppm) .
- Mass spectrometry (MS) : Confirms molecular ion peaks and fragmentation patterns (e.g., [M+H]⁺ for molecular weight validation) .
Methodological tip : Use deuterated DMSO for NMR analysis to improve solubility of polar quinolinones .
Q. How can solubility challenges of this compound be addressed during purification?
- Co-solvent systems : Mix polar solvents (e.g., methanol) with non-polar solvents (e.g., chloroform) to enhance crystallization .
- Recrystallization : DMF or ethanol/water mixtures are effective for isolating high-purity crystals .
Advanced Research Questions
Q. How do nucleophilic substitution reactions at the 4-position of this compound derivatives influence their bioactivity?
The 4-position is highly reactive due to electron-withdrawing effects of the quinolinone core. Substitutions here can modulate bioactivity:
Q. Experimental design :
Q. How can researchers resolve contradictions in spectroscopic data for structurally similar quinolinone derivatives?
Discrepancies often arise from:
- Tautomerism : Keto-enol tautomerism in quinolinones alters NMR and IR profiles. Use variable-temperature NMR to identify dominant forms .
- Solvent effects : Polar solvents shift chemical shifts; report data in consistent solvents (e.g., DMSO-d₆) .
- Crystallographic validation : Resolve ambiguities via single-crystal X-ray diffraction, as done for related compounds .
Q. What computational strategies are effective for predicting the binding modes of this compound derivatives?
- Molecular docking : Use software like MOE or AutoDock to model interactions with targets (e.g., SIRT1 for anticancer activity) .
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide synthesis of electron-deficient analogs for enhanced reactivity .
Table 2 : Example docking scores for quinolinone derivatives
| Derivative | Target Protein | Docking Score (kcal/mol) |
|---|---|---|
| 4-Amino-substituted | SIRT1 | −8.2 |
| 4-Sulfanyl-substituted | CYP450 | −7.5 |
Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound derivatives?
- Systematic substitution : Introduce groups (e.g., halogens, hydroxymethyl) at positions 5, 7, or 8 to assess steric/electronic effects .
- Biological assays : Test analogs against specific targets (e.g., antimicrobial disk diffusion assays, IC₅₀ measurements in cancer cell lines) .
Key finding : Fluorine at position 8 increases metabolic stability and target affinity due to its electronegativity .
Q. What experimental approaches assess the stability of this compound under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
